molecular formula C14H12BrNO B056637 N-(3-bromophenyl)-2-methylbenzamide CAS No. 123862-54-4

N-(3-bromophenyl)-2-methylbenzamide

Cat. No.: B056637
CAS No.: 123862-54-4
M. Wt: 290.15 g/mol
InChI Key: FMDYTDLTFURXTN-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-2-methylbenzamide (CAS: 123862-54-4) is a benzamide derivative characterized by a 2-methylbenzamide backbone substituted with a 3-bromophenyl group. Its molecular formula is C₁₄H₁₂BrNO, with a molecular weight of 290.16 g/mol .

Properties

CAS No.

123862-54-4

Molecular Formula

C14H12BrNO

Molecular Weight

290.15 g/mol

IUPAC Name

N-(3-bromophenyl)-2-methylbenzamide

InChI

InChI=1S/C14H12BrNO/c1-10-5-2-3-8-13(10)14(17)16-12-7-4-6-11(15)9-12/h2-9H,1H3,(H,16,17)

InChI Key

FMDYTDLTFURXTN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogues of N-(3-bromophenyl)-2-methylbenzamide, highlighting differences in substituents, synthesis methods, and applications:

Compound Name Substituents/Backbone Synthesis Method Yield Key Applications/Properties References
This compound 3-Bromophenyl, 2-methylbenzamide Likely via 2-methylbenzoyl chloride + 3-bromoaniline N/A Potential directing group in catalysis
N-(9,10-Dioxoanthracenyl)-2-methylbenzamide Anthraquinone-linked, 2-methylbenzamide 2-Methylbenzoyl chloride + 1-aminoanthraquinone 94% N,O-bidentate directing group for C–H functionalization
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide + hydroxylalkylamine 3-Methylbenzoyl chloride + 2-amino-2-methyl-1-propanol N/A N,O-bidentate ligand; X-ray crystallography validated
4-Bromo-N-(2-nitrophenyl)benzamide 4-Bromobenzamide + 2-nitrophenyl 4-Bromobenzoyl chloride + 2-nitroaniline N/A Structural comparison for nitro-substituted analogues
N-([1-Benzyltriazolyl]methyl)-2-methylbenzamide Triazole-linked benzamide Click chemistry + amide coupling 54–70% Substrate for Ru-catalyzed C–H arylation

Key Comparative Analysis

Anthraquinone-based analogues (e.g., N-(9,10-dioxoanthracenyl)-2-methylbenzamide) exhibit extended conjugation, enabling π-π interactions critical for metal coordination in C–H activation .

Synthetic Efficiency: Acid chloride routes (e.g., 2-methylbenzoyl chloride + amine) generally achieve higher yields (>90%) compared to coupling agents like DCC/DMAP (24% yield in anthraquinone systems) .

Applications in Catalysis: N,O-Bidentate Directing Groups: Anthraquinone-linked benzamides facilitate metal-catalyzed C–H functionalization (e.g., Ru-catalyzed arylation) by forming stable five-membered metallacycles . The bromophenyl variant may exhibit similar behavior but with altered regioselectivity due to bromine’s steric bulk. Triazole-Linked Analogues: Compounds like N-([1-benzyltriazolyl]methyl)-2-methylbenzamide are used in Ru-catalyzed biaryl synthesis, demonstrating the versatility of benzamide derivatives in cross-coupling reactions .

Research Findings and Data

Spectroscopic Characterization

While specific data for this compound are absent, analogous compounds are characterized by:

  • 1H/13C NMR : Peaks corresponding to aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) .
  • IR Spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

Thermal and Solubility Properties

  • Anthraquinone-linked benzamides exhibit higher melting points (>200°C) due to rigid aromatic stacking .
  • Bromine substituents may enhance lipophilicity, impacting solubility in polar solvents .

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